2-[(3-Methylbenzylidene)amino]benzamide
Description
2-[(3-Methylbenzylidene)amino]benzamide is a Schiff base derivative synthesized via the condensation of 2-aminobenzamide with 3-methylbenzaldehyde. This compound features a benzamide core substituted with an imine group (-CH=N-) linked to a 3-methylbenzyl moiety. Its structural rigidity and aromatic substituents may influence solubility, reactivity, and biological activity, though specific data require further experimental validation.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
QMEURLHUGAKGMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C=NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-[(3-Methylbenzylidene)amino]benzamide and related compounds:
Key Observations :
- Schiff Base vs. N,O-Bidentate Groups: The imine group in this compound enables metal coordination but lacks the hydroxyl oxygen present in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which enhances its versatility in directing metal catalysts .
- Solubility : Hydroxyl or polar groups (e.g., in ’s compound) improve solubility in polar solvents compared to the hydrophobic 3-methyl substituent in the target compound.
- Synthetic Flexibility: Methyl 2-benzoylamino-3-arylaminobut-2-enoates (–4) undergo cyclization to form heterocycles, a pathway less accessible to the target compound due to its rigid Schiff base structure .
Reactivity and Catalytic Potential
- Metal Coordination: The Schiff base in this compound can act as a bidentate ligand, coordinating via the imine nitrogen and amide oxygen. However, ’s compound demonstrates superior efficacy in directing C–H functionalization due to its N,O-bidentate design, which stabilizes transition states in catalytic cycles .
- Thermal Stability: Heterocyclic derivatives (e.g., oxazoloquinolines from ) exhibit higher thermal stability compared to Schiff bases, which may decompose under prolonged heating .
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